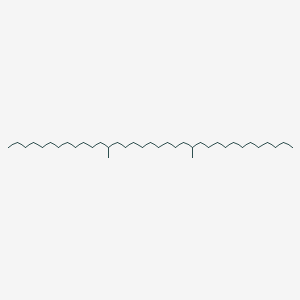
13,23-Dimethylpentatriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13,23-Dimethylpentatriacontane is a long-chain hydrocarbon with the molecular formula C₃₇H₇₆. It is a methyl-branched aliphatic compound and is known for its role as a sex pheromone in certain species of tsetse flies, specifically Glossina pallidipes . This compound is significant in the study of insect behavior and pest control.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 13,23-dimethylpentatriacontane involves starting from optically pure ®-(+)-citronellic acid. The process includes several steps such as esterification, epoxidation, and periodic acid oxidation . The Wittig olefination reaction is also employed to form the desired product .
Industrial Production Methods
Currently, there is no large-scale industrial production method for this compound. The compound is primarily synthesized in research laboratories for scientific studies and applications.
Análisis De Reacciones Químicas
Types of Reactions
13,23-Dimethylpentatriacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can lead to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although less common for alkanes, reduction can occur under specific conditions.
Substitution: Halogenation is a common substitution reaction for alkanes, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typical.
Substitution: Halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, aldehydes, or carboxylic acids, while halogenation results in halogenated alkanes.
Aplicaciones Científicas De Investigación
13,23-Dimethylpentatriacontane has several applications in scientific research:
Chemistry: It is used to study the synthesis and behavior of long-chain hydrocarbons.
Medicine: Research on this compound can contribute to understanding vector-borne diseases like African trypanosomiasis (sleeping sickness).
Mecanismo De Acción
The primary mechanism of action of 13,23-dimethylpentatriacontane is its role as a sex pheromone in tsetse flies. It triggers sexual activity in male tsetse flies by mimicking the natural pheromones produced by female flies . The molecular targets and pathways involved include the olfactory receptors in the male flies that detect the pheromone and initiate mating behavior.
Comparación Con Compuestos Similares
Similar Compounds
15,19,23-Trimethylheptatriacontane: Another sex pheromone in tsetse flies.
13,17-Dimethylpentatriacontane: A related compound with similar biological activity.
Uniqueness
13,23-Dimethylpentatriacontane is unique due to its specific methyl branching at the 13th and 23rd positions, which is crucial for its biological activity as a pheromone. Its effectiveness in triggering mating behavior in tsetse flies makes it a valuable compound for research in pest control and insect behavior .
Propiedades
Número CAS |
85046-06-6 |
|---|---|
Fórmula molecular |
C37H76 |
Peso molecular |
521.0 g/mol |
Nombre IUPAC |
13,23-dimethylpentatriacontane |
InChI |
InChI=1S/C37H76/c1-5-7-9-11-13-15-17-20-24-28-32-36(3)34-30-26-22-19-23-27-31-35-37(4)33-29-25-21-18-16-14-12-10-8-6-2/h36-37H,5-35H2,1-4H3 |
Clave InChI |
ZTXOMIYTNXPEFM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(C)CCCCCCCCCC(C)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


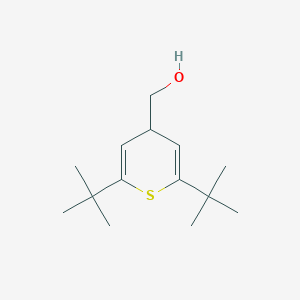
![[1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid](/img/structure/B14423625.png)
![2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14423630.png)
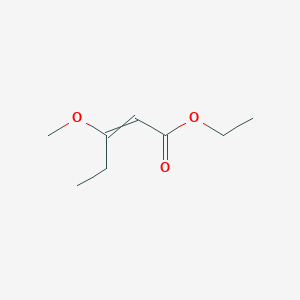
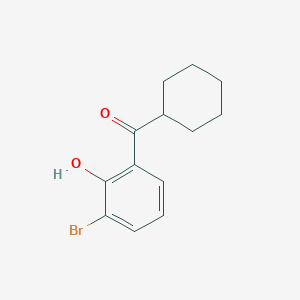
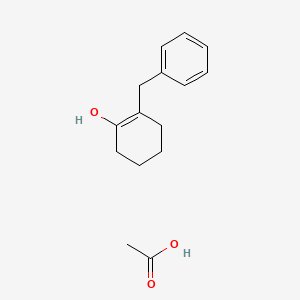
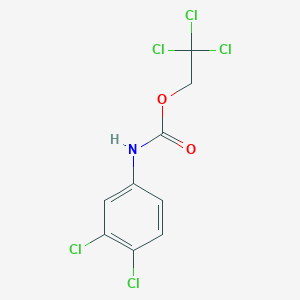
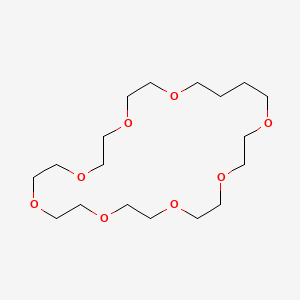
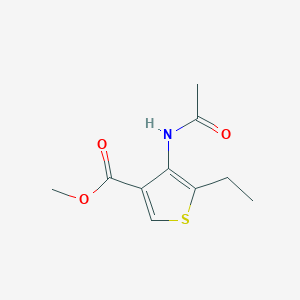
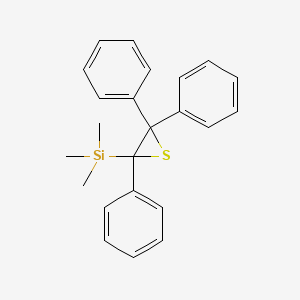
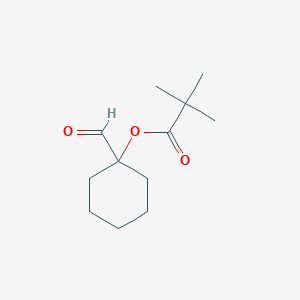
![5-([1,1'-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14423689.png)
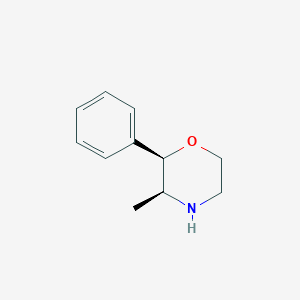
![1,1,2,2,6,6,7,7-Octamethyldispiro[2.1.2~5~.1~3~]octane-4,8-dione](/img/structure/B14423694.png)
